molecular formula C21H30N4O5 B1581205 Z-Pro-leu-gly-NH2 CAS No. 14485-80-4

Z-Pro-leu-gly-NH2

Cat. No. B1581205
CAS RN: 14485-80-4
M. Wt: 418.5 g/mol
InChI Key: KFRZSJOPCRTHTH-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Pro-leu-gly-NH2 is a peptide compound . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 . It is also known as benzyl (2S)-2- { [ ( (1S)-1- { [ (2-amino-2-oxoethyl)amino]carbonyl}-3-methylbutyl)amino]carbonyl}-1-pyrrolidinecarboxylate .


Synthesis Analysis

The synthesis of Z-Pro-leu-gly-NH2 involves the design, synthesis, and pharmacological evaluation of conformationally constrained peptidomimetics containing lactam, bicyclic, and spiro-bicyclic scaffolds .


Molecular Structure Analysis

The bioactive conformation of Z-Pro-leu-gly-NH2 is a type II β-turn . Peptidomimetics designed to mimic either a type VI β-turn or polyproline II helix conformation yielded molecules that were able to modulate dopamine receptors because of their ability to place the carboxamide NH2 pharmacophore in the same topological space as that seen in the type II β-turn .


Chemical Reactions Analysis

Z-Pro-leu-gly-NH2 has been used as an allosteric modulator of the dopamine D2 receptor . Both positive and negative modes of modulation were possible for the same series of peptidomimetics simply as a result of minor differences in the stereochemistry about the bridgehead carbon within the scaffold .


Physical And Chemical Properties Analysis

Z-Pro-leu-gly-NH2 is a solid powder . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Enzyme-Catalyzed Synthesis : Z-Pro-leu-gly-NH2, along with similar tripeptides, has been synthesized using enzyme catalysis involving thermolysin and alpha-chymotrypsin. Optimal conditions for synthesis, including pH, enzyme concentration, and reaction time, have been systematically studied (Cheng, Miranda, & Tominaga, 1988).

  • Structural Insights through NMR and IR Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been used to analyze the conformations and aggregations of Z-Pro-leu-gly-NH2 in various solvents. These studies provide insights into the molecule's structure at physiological pH and its potential to form intermolecular hydrogen bonds (Higashijima, Tasumi, Miyazawa, & Miyoshi, 1978); (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).

Peptide Modification and Function

  • Backbone-Modified Peptides : Research on psi[CH2NH] backbone-modified analogs of Z-Pro-Leu-Gly-NH2 elucidated X-ray diffraction structures. These modifications reveal conformational properties and insights into peptide structure (Toniolo et al., 1989).

  • Specific Enzyme Inhibition : Certain derivatives, such as N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone, have been studied for their ability to specifically inhibit enzymes like the post proline cleaving enzyme. This implies potential applications in modulating enzymatic activities relevant to neuropeptide metabolism (Knisatschek & Bauer, 1986).

Biophysical and Biochemical Studies

  • Role in Memory and Learning : Certain studies have explored the role of Z-Pro-Leu-Gly-NH2 in memory and learning processes. For example, it has been observed to facilitate passive avoidance retention in animal models, suggesting its involvement in central nervous system functions (Puciłowski, Płażnik, & Kostowski, 1982).

  • Vibrational Analysis : Vibrational spectroscopy has been applied to Z-Pro-Leu-Gly-NH2 to understand its conformational aspects, particularly in its crystalline form. This approach helps in understanding the molecular dynamics and structural properties of peptides (Naik & Krimm, 2009).

Safety And Hazards

Z-Pro-leu-gly-NH2 should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be stored in a cool dry place with a recommended storage temperature of 2-10 °C .

Future Directions

The oxytocinergic system, which includes the neuropeptide Z-Pro-leu-gly-NH2, continues to be the focus of intense exploratory research in animals and humans, as a possible therapeutic agent for the treatment of different neuropsychiatric disorders such as autism, eating disorders, schizophrenia, and anxiety-related disorders .

properties

IUPAC Name

benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIXEKXBUUHYHX-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pro-leu-gly-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Pro-leu-gly-NH2
Reactant of Route 2
Reactant of Route 2
Z-Pro-leu-gly-NH2
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Z-Pro-leu-gly-NH2
Reactant of Route 4
Reactant of Route 4
Z-Pro-leu-gly-NH2
Reactant of Route 5
Reactant of Route 5
Z-Pro-leu-gly-NH2
Reactant of Route 6
Z-Pro-leu-gly-NH2

Citations

For This Compound
44
Citations
S Ishiuchi, K Yamada, S Chakraborty, K Yagi, M Fujii - Chemical Physics, 2013 - Elsevier
The electronic excitation and infrared (IR) spectra of a capped tri-peptide, Z-PLG-NH 2 (Z=benzyloxycarbonyl, P=Pro, L=Leu, G=Gly), were measured in the gas phase by using the laser …
Number of citations: 14 www.sciencedirect.com
E CHENG, MTM MIRANDA… - International Journal of …, 1988 - Wiley Online Library
… The best conditions to obtain Z-Pro-Leu-Gly-OEt and Z-Pro-Leu-Gly-NH2 were determined by the study of some factors that affect the reaction yield, such as organic solvent presence. …
Number of citations: 16 onlinelibrary.wiley.com
S Bjoerkman, S Castensson… - Journal of Medicinal …, 1979 - ACS Publications
Fourteen di-and tripeptide analogues ofMIF, Pro-Leu-Gly-NH2, havebeen synthesized and assayed for inhibition of oxotremorine-induced tremor. Replacement of Pro by HCO-Pro or …
Number of citations: 29 pubs.acs.org
S Chakraborty, K Yamada, S Ishiuchi, M Fujii - Chemical Physics Letters, 2012 - Elsevier
Three-residue peptides capped with benzyloxycarbonyl (Z-) group, Z-Pro-Leu-Gly–NH 2 and Z-Pro-Leu-Gly–OH, are investigated by infrared (IR) spectroscopy, using supersonic-jet …
Number of citations: 17 www.sciencedirect.com
C Toniolo, G Valle, M Crisma, JS Kaltenbronn… - Peptide …, 1989 - europepmc.org
… of the psi[CH2NH] backbone-modified analogs of Z-Pro-Leu-Gly-NH2 and t-Boc-Pro-Leu-Gly… -bend at the Leu-Gly; and Z-Pro-Leu-Gly-NH2 shows an open folded structure). The results …
Number of citations: 16 europepmc.org
T HIGASHIJIMA, M TASUMI… - European Journal of …, 1978 - Wiley Online Library
… -Leu-Gly prepared with HCI and for the Na salt of Z-Pro-Leu-Gly but not for N-protonated melanostatin prepared with HC104 or HN03, unprotonated melanostatin, Z-Pro-Leu-Gly-NH2, …
Number of citations: 37 febs.onlinelibrary.wiley.com
R Walter, RF Ritzmann… - Proceedings of the …, 1979 - National Acad Sciences
Pro-Leu-Gly-NH2 (MIF) and several structural analogues, all injected in 50-microgram doses daily in mice receiving morphine chronically, were found to prevent development of …
Number of citations: 124 www.pnas.org
O Puciłowski, A Płaźnik, W Kostowski - Polish Journal of …, 1982 - europepmc.org
… Z-Pro-Leu-Gly-NH2 was administered on the training day ip either 15 minutes before trial or immediately after. The doses used were as follows: SD--1.0 mg/kg, SSD--0.05 mg/kg (in the …
Number of citations: 14 europepmc.org
R WALTER, PL HOFFMAN… - … Journal of Peptide …, 1980 - Wiley Online Library
… This timedependency, which was previously observed for AVP, LVP, Z-Pro-Leu-Gly-NH2 and cyclo(Leu-Gly) (Flexner et d., 1978), is consistent with the view that the peptides modify a …
Number of citations: 4 onlinelibrary.wiley.com
J Feder - Biochemistry, 1967 - ACS Publications
… Bz-Gly-LeuNH2, Z-Tyr-Gly-NH2, and Z-Gly-Phe were purchased from Mann Research Laboratories, Inc., and Z-ProLeu-Gly-NH2 was obtained from the Sigma Chemical Co. All the …
Number of citations: 73 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.